N-[2-(2-{[(4-Carbamimidoylphenyl)methyl]carbamoyl}azetidin-1-yl)-1-cyclohexyl-2-oxoethyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melagatran is a synthetic, small-peptide direct thrombin inhibitor with anticoagulant activity. It is the active form of the prodrug ximelagatran, which is rapidly converted to melagatran after oral administration . Melagatran effectively inhibits both free and clot-bound thrombin, making it a potential alternative to traditional anticoagulants like warfarin .
準備方法
Melagatran is synthesized through a series of chemical reactions involving peptidomimetic synthesis. Industrial production methods focus on optimizing the yield and purity of melagatran through controlled reaction conditions and purification processes .
化学反応の分析
Melagatran undergoes various chemical reactions, including:
Oxidation: Melagatran can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: Reduction reactions can convert melagatran to its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions involve the replacement of functional groups in melagatran, potentially altering its activity and stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of melagatran with modified pharmacological properties .
科学的研究の応用
Chemistry: Melagatran serves as a model compound for studying direct thrombin inhibitors and their interactions with thrombin.
Biology: Research on melagatran has provided insights into the mechanisms of thrombin inhibition and its effects on blood coagulation.
作用機序
Melagatran exerts its effects by directly inhibiting thrombin, a key enzyme in the blood coagulation cascade. Thrombin converts fibrinogen to fibrin, forming a blood clot. By inhibiting thrombin, melagatran prevents the formation of fibrin and, consequently, blood clots . The molecular targets of melagatran include the active site of thrombin, where it binds and blocks its enzymatic activity .
類似化合物との比較
Melagatran is compared with other direct thrombin inhibitors, such as:
Argatroban: Another direct thrombin inhibitor used in clinical settings. Unlike melagatran, argatroban is administered intravenously.
Dabigatran: An oral direct thrombin inhibitor with a similar mechanism of action to melagatran but different pharmacokinetic properties.
Hirudin: A naturally occurring thrombin inhibitor derived from leeches, used in specific medical conditions.
Melagatran’s uniqueness lies in its ability to inhibit both free and clot-bound thrombin, providing a potential pharmacodynamic advantage over other thrombin inhibitors .
特性
IUPAC Name |
2-[[2-[2-[(4-carbamimidoylphenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O4/c23-20(24)16-8-6-14(7-9-16)12-26-21(30)17-10-11-27(17)22(31)19(25-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,25H,1-5,10-13H2,(H3,23,24)(H,26,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWNMCUOEDMMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=N)N)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870063 |
Source
|
Record name | N-[2-(2-{[(4-Carbamimidoylphenyl)methyl]carbamoyl}azetidin-1-yl)-1-cyclohexyl-2-oxoethyl]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。